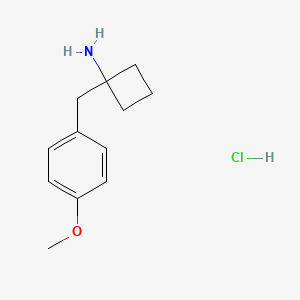

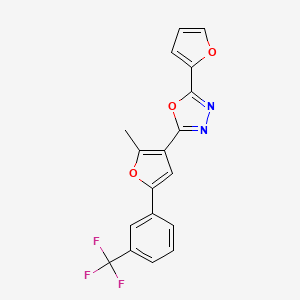

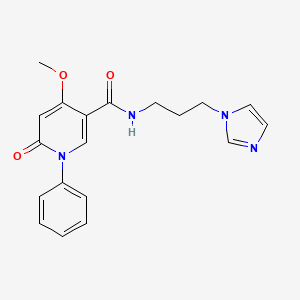

N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfonamides are a broad class of compounds characterized by the sulfonamide group (-SO2NH2) attached to an aromatic or non-aromatic base. They exhibit a wide range of biological activities and are pivotal in medicinal chemistry, particularly as antimicrobials and in the development of diuretics, antiepileptics, and antidiabetic agents.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of sulfonyl chlorides with amines or the reaction of sulfonic acids with amines in the presence of a dehydration agent. Specific methodologies might include the use of palladium-catalyzed C-N bond formation strategies for the synthesis of N-arylsulfonamides, as explored in various studies (Chourasiya et al., 2018)[https://consensus.app/papers/nacridin9ylarenesulfonamides-synthesis-quantum-chourasiya/d633d2d663ef5afda44e0dfc79ee5f7e/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often elucidated through crystallography, revealing the orientations of the sulfonyl and amine groups and their interactions with surrounding molecules. For instance, studies have detailed the crystal structures of various benzenesulfonamide derivatives, showcasing intermolecular hydrogen bonding and π-π interactions that influence compound stability and reactivity (Mohamed-Ezzat et al., 2023)[https://consensus.app/papers/synthesis-crystal-structure-mohamedezzat/b3df675e01995b4d865c93d5ed63e3a0/?utm_source=chatgpt].

科学的研究の応用

X-ray Powder Diffraction Analysis

N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is crucial in synthesizing anticoagulants like apixaban. Wang et al. (2017) provided X-ray powder diffraction data, highlighting its role in drug development and quality control through crystallographic studies (Wang et al., 2017).

Synthesis and Biochemical Evaluation

This compound is significant in the synthesis and biochemical evaluation of various pharmaceuticals. For instance, Röver et al. (1997) demonstrated its use in creating high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme pivotal in studying neurological disorders (Röver et al., 1997).

Molecular Docking and Synthesis

Ding et al. (2022) utilized this compound in molecular docking simulations to explore its biological activity, particularly in treating children's bronchial pneumonia (Ding & Zhong, 2022). Similarly, Shia et al. (2015) conducted a docking study of N-(4-(4-Arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl)-benzenesulfonamide derivatives against glucosamine-6-phosphate synthase, demonstrating its potential as an antimicrobial agent (Shia et al., 2015).

Novel Applications in Antimicrobial Agents

The compound has been explored for its potential in creating novel antimicrobial agents. For example, Abbasi et al. (2015) synthesized derivatives that showed promising antibacterial properties (Abbasi et al., 2015).

Study of Molecular Interactions

Fortin et al. (2015) investigated the molecular interactions of substituted phenyl 4-(2-oxoimidazolidin-1-yl) benzenesulfonates and benzenesulfonamides, providing insight into their potential as antimitotic agents (Fortin et al., 2015).

作用機序

Target of Action

The primary target of N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide, also known as apixaban, is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It inhibits both free and clot-bound FXa . The inhibition of FXa prevents the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation . This interaction results in a reduction of thrombin generation, indirectly inhibiting platelet aggregation .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation and subsequently, fibrin clot formation . This affects the biochemical pathways involved in blood coagulation and thrombosis .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has an inhibitory constant of 0.08 nM for human FXa, indicating high potency . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a reduction in thrombin generation and fibrin clot formation . This leads to an antithrombotic effect, reducing the risk of thromboembolic events such as stroke and deep vein thrombosis .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by factors such as diet, age, renal function, and concomitant medications . Apixaban has been noted for its low potential for drug-drug interactions , making it a reliable anticoagulant in various clinical settings.

特性

IUPAC Name |

N-[4-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c22-19-8-4-5-14-21(19)18-11-9-17(10-12-18)20-25(23,24)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12,20H,4-5,8,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYOCISPODGHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2491110.png)

![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)